1,10-Phenanthroline, 3-ethyl-2-propyl- 1,10-Phenanthroline, 3-ethyl-2-propyl-
Brand Name: Vulcanchem
CAS No.: 145829-27-2
VCID: VC16841973
InChI: InChI=1S/C17H18N2/c1-3-6-15-12(4-2)11-14-9-8-13-7-5-10-18-16(13)17(14)19-15/h5,7-11H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol

1,10-Phenanthroline, 3-ethyl-2-propyl-

CAS No.: 145829-27-2

Cat. No.: VC16841973

Molecular Formula: C17H18N2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

1,10-Phenanthroline, 3-ethyl-2-propyl- - 145829-27-2

Specification

CAS No. 145829-27-2
Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
IUPAC Name 3-ethyl-2-propyl-1,10-phenanthroline
Standard InChI InChI=1S/C17H18N2/c1-3-6-15-12(4-2)11-14-9-8-13-7-5-10-18-16(13)17(14)19-15/h5,7-11H,3-4,6H2,1-2H3
Standard InChI Key PQPUKPBIXQHVSF-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=C2C=CC3=C(C2=N1)N=CC=C3)CC

Introduction

Chemical Identity and Structural Characteristics

1,10-Phenanthroline, 3-ethyl-2-propyl- is identified by the systematic name 3-ethyl-2-propyl-1,10-phenanthroline and the CAS registry number 145829-27-2 . Its molecular formula is C₁₇H₁₈N₂, corresponding to a molecular weight of 250.338 g/mol . The exact mass of the compound is 250.147 g/mol, as calculated from its isotopic composition . The structure consists of a phenanthroline core—a fused tricyclic system comprising two pyridine rings linked by a central benzene ring—with an ethyl group (-CH₂CH₃) at the 3-position and a propyl group (-CH₂CH₂CH₃) at the 2-position (Figure 1).

Table 1: Key Physicochemical Properties of 3-Ethyl-2-Propyl-1,10-Phenanthroline

PropertyValue
CAS Number145829-27-2
Molecular FormulaC₁₇H₁₈N₂
Molecular Weight250.338 g/mol
Exact Mass250.147 g/mol
Topological Polar Surface Area (TPSA)25.78 Ų
LogP (Octanol-Water)4.297

The topological polar surface area (TPSA) of 25.78 Ų suggests moderate polarity, influenced by the nitrogen atoms in the phenanthroline core . The LogP value of 4.297 indicates significant hydrophobicity, likely due to the alkyl substituents, which enhance lipid solubility compared to unsubstituted 1,10-phenanthroline (LogP ~1.5) .

Synthesis and Structural Elucidation

Structural characterization of this compound would rely on techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The presence of ethyl and propyl groups would produce distinct signals in the ¹H NMR spectrum:

  • Ethyl group: A triplet (~1.2 ppm) for the terminal methyl (-CH₃) and a quartet (~2.5 ppm) for the methylene (-CH₂-) protons.

  • Propyl group: A triplet (~0.9 ppm) for the terminal methyl (-CH₃), a multiplet (~1.5 ppm) for the central methylene (-CH₂-), and a triplet (~2.3 ppm) for the methylene adjacent to the aromatic ring.

The mass spectrum would exhibit a molecular ion peak at m/z 250.147, consistent with the exact mass of the compound .

Physicochemical and Spectroscopic Properties

UV-Vis spectroscopy of 1,10-phenanthroline derivatives typically shows absorption maxima in the range of 265–275 nm (π→π* transitions) and 320–330 nm (n→π* transitions). The alkyl substituents in 3-ethyl-2-propyl-1,10-phenanthroline may induce slight bathochromic shifts due to electron-donating effects, though experimental data are unavailable.

Challenges and Future Directions

The primary challenge in studying this compound is the scarcity of publicly available data. Future investigations should prioritize:

  • Synthetic Optimization: Developing reproducible routes to synthesize the compound with high purity.

  • Metal Coordination Studies: Screening its affinity for transition metals and characterizing resulting complexes.

  • Applications in Materials Science: Evaluating its performance in optoelectronic devices or supramolecular assemblies.

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